molecular formula C16H16BrClN2O3S B5027072 N~1~-(3-bromophenyl)-N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-(3-bromophenyl)-N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B5027072
M. Wt: 431.7 g/mol
InChI Key: JJGUPGCDCGNOIO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N1-(3-bromophenyl)-N2-(4-chlorobenzyl)-N2-(methylsulfonyl)glycinamide often involves innovative approaches to form complex structures. For instance, the use of visible-light-promoted radical (phenylsulfonyl)methylation reactions offers a mild and efficient access to various (phenylsulfonyl)methylated compounds, starting from bromomethyl phenyl sulfone derivatives (Liu & Li, 2016). Additionally, glycinamide hydrochloride has been used as a transient directing group for the C(sp3)−H arylation, leading to the efficient synthesis of functionalized benzaldehydes (Wen & Li, 2020).

Molecular Structure Analysis

The molecular structure of compounds akin to N1-(3-bromophenyl)-N2-(4-chlorobenzyl)-N2-(methylsulfonyl)glycinamide has been elucidated through various analytical techniques. Docking studies and crystal structure determinations have played a crucial role in understanding the stereochemistry and molecular interactions of such compounds (Al-Hourani et al., 2015).

Chemical Reactions and Properties

The reactivity of N1-(3-bromophenyl)-N2-(4-chlorobenzyl)-N2-(methylsulfonyl)glycinamide and similar molecules is influenced by their functional groups. For example, bromoethylsulfonium salts have been shown to effectively synthesize 1,4-heterocyclic compounds, such as morpholines and benzoxazepines, through annulation reactions (Yar, McGarrigle, & Aggarwal, 2009).

Physical Properties Analysis

Physical properties such as melting points, boiling points, and solubility play a critical role in the application and handling of chemical compounds. While specific data on N1-(3-bromophenyl)-N2-(4-chlorobenzyl)-N2-(methylsulfonyl)glycinamide is not available in the reviewed literature, the analysis of related compounds offers insights into their behavior under various conditions.

Chemical Properties Analysis

Chemical properties, including reactivity with other substances, stability conditions, and degradation pathways, are essential for understanding the potential uses and safety considerations of chemical compounds. The study of sulfonamides and their antitumor activity provides an example of how functional groups can influence the biological activity and chemical behavior of molecules (Owa et al., 2002).

Mechanism of Action

Without specific information on this compound, it’s difficult to predict its mechanism of action. If it’s biologically active, it could interact with various proteins or enzymes in the body. The specific effects would depend on the exact nature of these interactions .

Future Directions

The study and application of this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

N-(3-bromophenyl)-2-[(4-chlorophenyl)methyl-methylsulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrClN2O3S/c1-24(22,23)20(10-12-5-7-14(18)8-6-12)11-16(21)19-15-4-2-3-13(17)9-15/h2-9H,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGUPGCDCGNOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)CC(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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